2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
Description
Contextualization of Alkoxyaminoalcohols in Modern Organic Chemistry
The structural class to which 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol belongs, alkoxyaminoalcohols, are organic compounds containing an amino group (-NH2), a hydroxyl group (-OH), and an ether linkage. wikipedia.org This combination of functional groups makes them bifunctional and highly versatile in chemical synthesis. wikipedia.org
Amino alcohols are crucial building blocks in the synthesis of a wide range of organic molecules and have significant applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. wikipedia.orgacs.org The presence of both an acidic hydroxyl group and a basic amino group allows them to participate in a variety of chemical reactions, including esterification, etherification, amidation, and nucleophilic substitutions. chemicals.co.ukyoutube.com The development of synthetic routes to enantiopure amino alcohols is a significant area of research, with methods often relying on the derivatization of amino acids or asymmetric synthesis approaches. diva-portal.org
Significance of Cyclobutane (B1203170) Scaffolds in Synthetic Design and Exploration
The cyclobutane ring is a four-membered carbocycle that has gained increasing attention in medicinal chemistry and organic synthesis. nih.govnih.gov Its inclusion in a molecule introduces a degree of conformational rigidity and a three-dimensional structure that can be advantageous in designing molecules with specific biological activities. nih.govresearchgate.net The strained nature of the cyclobutane ring also makes it a useful intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. researchgate.netresearchgate.net
In drug discovery, cyclobutane scaffolds are utilized to improve various properties of a molecule, such as metabolic stability, and to act as isosteres for other groups like alkenes or larger cyclic systems. nih.govru.nl The unique puckered geometry of the cyclobutane ring can help to orient key pharmacophore groups in a specific spatial arrangement, which can be crucial for binding to biological targets. nih.gov The synthesis of substituted cyclobutanes is an active area of research, with various methods being developed to control the stereochemistry of these systems. mdpi.comnih.gov
Historical Development of Related Chemical Classes and Their Academic Relevance
The study of amino alcohols dates back to the early developments of organic chemistry, with their synthesis and reactions being a fundamental part of the field. acs.org Early methods for their synthesis often involved the reaction of amines with epoxides. wikipedia.org Over the years, more sophisticated methods have been developed, including asymmetric aminohydroxylation, which allows for the stereoselective synthesis of these compounds. acs.orgdiva-portal.org
The synthesis of cyclobutane was first reported in 1907. ru.nl For a long time, cyclobutane derivatives were considered laboratory curiosities due to their ring strain. chemrxiv.org However, their presence in natural products and their potential applications in medicinal chemistry have led to a resurgence of interest in their synthesis and properties. ru.nlplu.mx Modern synthetic methods, such as photochemical [2+2] cycloadditions and C-H functionalization, have made a wider range of cyclobutane-containing molecules accessible for research. nih.gov The development of methods for the stereoselective synthesis of functionalized cyclobutanes continues to be a significant challenge and an area of active investigation. mdpi.com
Overview of Potential Research Trajectories for this compound
The unique combination of functional groups and the presence of a cyclobutane scaffold in this compound suggests several potential research directions.
Asymmetric Catalysis: The amino alcohol functionality could be utilized in the development of new chiral ligands for asymmetric catalysis. The rigidity of the cyclobutane ring could provide a well-defined steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.
Medicinal Chemistry: The compound could serve as a starting material for the synthesis of novel bioactive molecules. The cyclobutane moiety could be used to explore new chemical space and to develop compounds with improved pharmacological properties. plu.mxlifechemicals.com The primary amine and alcohol groups provide convenient handles for further chemical modification and the introduction of diverse substituents.
Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of new polymers. The incorporation of the cyclobutane ring into the polymer backbone could lead to materials with interesting thermal and mechanical properties.
Supramolecular Chemistry: The ability of the amino and hydroxyl groups to participate in hydrogen bonding suggests that this compound could be used to construct self-assembling systems and supramolecular architectures.
Further research into the synthesis and reactivity of this compound and its derivatives will be crucial to fully explore and realize its potential in these and other areas of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOEMBMCKVRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
Retrosynthetic Disconnection Strategies for the 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed to simplify its complex structure.
The most evident disconnection is the ether linkage (C-O bond), which is a common and reliable transformation in forward synthesis. This leads to a key intermediate, 1-(aminomethyl)cyclobutanol , and a two-carbon electrophile such as 2-chloroethanol or ethylene (B1197577) oxide. This approach isolates the challenge to the synthesis of the substituted cyclobutanol.
A second disconnection targets the carbon-nitrogen bond of the aminomethyl group. This suggests a functional group interconversion (FGI), tracing the primary amine back to a more stable precursor like a nitrile or an amide. Reduction of these functional groups is a standard method for amine synthesis. This strategy points to 1-(cyanomethyl)cyclobutanol or 1-(carboxamido)cyclobutanol as advanced intermediates.
A more fundamental disconnection involves breaking the cyclobutane (B1203170) ring itself. Given the inherent ring strain, forming the four-membered ring is a critical step. A [2+2] cycloaddition is the most prominent strategy for this transformation. This disconnection leads to simpler acyclic or alkene precursors, such as a suitable ketene (B1206846) and an alkene, which would form a cyclobutanone (B123998) intermediate that can be further elaborated.
These disconnection strategies are summarized in the following table:
| Disconnection Approach | Key Bond Cleaved | Precursor Molecules | Relevant Synthetic Transformation |
| Ether Disconnection | C(cyclobutyl)-O(ethyl) | 1-(Aminomethyl)cyclobutanol, 2-Chloroethanol | Williamson Ether Synthesis |
| Amine FGI Disconnection | C(cyclobutyl)-N(amine) | 1-(Hydroxymethyl)cyclobutane-1-carbonitrile | Nitrile Reduction |
| Cyclobutane Ring Cleavage | C1-C2 and C3-C4 of a precursor | A suitable alkene and a ketene/allene (B1206475) | [2+2] Cycloaddition |
Divergent Synthetic Routes for the Construction of this compound
Based on the retrosynthetic analysis, several divergent forward synthetic routes can be conceptualized to construct the target molecule.
Cyclobutane Ring Formation via [2+2] Cycloaddition Pathways
The construction of the cyclobutane core is arguably the most critical phase of the synthesis. The [2+2] cycloaddition reaction is a powerful and widely used method for forming four-membered rings. vulcanchem.com Photochemical and thermal [2+2] cycloadditions are common, often involving the reaction of two alkene components or an alkene with a ketene or allene. ru.nlgoogle.com
A plausible route could begin with the [2+2] cycloaddition of a vinyl ether (e.g., benzyl (B1604629) vinyl ether, acting as a protected vinyl alcohol) with an appropriate allene derivative. For instance, a sulfonyl allene could be used, which allows for subsequent functionalization. ru.nl High-pressure conditions can be employed to promote cycloaddition reactions that are otherwise inefficient at ambient pressure. ru.nl
Table of Potential [2+2] Cycloaddition Reaction Parameters:
| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Resulting Intermediate |
| Benzyl vinyl ether | Arenesulfonyl allene | Thermal Cycloaddition | High pressure (e.g., 10-15 kbar), Toluene, 80°C | 3-(Arylsulfonyl)-3-benzyloxycyclobutanone |
| Ethylene | Dichloroketene (B1203229) | Thermal Cycloaddition | Diethyl ether, 0°C to rt | 2,2-Dichlorocyclobutanone |
| 1,1-Diethoxyethene | Acryloyl chloride | Thermal Cycloaddition | Triethylamine, CH2Cl2 | 3,3-Diethoxycyclobutanone derivative |
Following the cycloaddition, the resulting cyclobutanone can be converted into the necessary 1,1-disubstituted pattern. For example, reaction with trimethylsilyl (B98337) cyanide (TMSCN) would yield a cyanohydrin, setting the stage for both the aminomethyl and hydroxymethyl (via the ether linkage) groups.
Stereoselective Introduction of the Aminoalkyl and Hydroxyethyl (B10761427) Moieties
With the cyclobutane ring in place, the next challenge is the precise installation of the two side chains at the C1 position.
A potential synthetic sequence could start from a precursor like methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate . This intermediate possesses the required 1,1-disubstitution pattern. The synthesis could proceed as follows:
Etherification : The primary alcohol can be deprotonated with a strong base like sodium hydride (NaH) and subsequently alkylated with a protected 2-haloethanol, such as 2-((tert-butyldimethylsilyl)oxy)ethyl chloride, in a Williamson ether synthesis.
Amide Formation : The methyl ester can be converted to the corresponding primary amide by treatment with ammonia (B1221849) or a protected amine equivalent.
Amine Formation : The amide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
Deprotection : Finally, removal of the silyl (B83357) protecting group from the hydroxyethyl moiety would yield the target compound, this compound.
The synthesis of related (aminomethyl)cyclobutane structures has been achieved through the reduction of cyclobutanecarboxamides. prepchem.com The introduction of functional groups can also be achieved through the ring-opening of spirocyclic intermediates like epoxides, which can be highly stereoselective. organic-chemistry.org For instance, a 1-oxaspiro[2.3]hexane intermediate could theoretically be opened by an amine nucleophile to install the aminomethyl group and a hydroxyl group, which could then be etherified.
Green Chemistry Principles Applied to the Synthesis of this compound
Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to enhance its efficiency and sustainability.
Solvent-Free and Atom-Economical Approaches
Atom economy is a core principle of green chemistry, maximizing the incorporation of atoms from the starting materials into the final product.
[2+2] Cycloaddition : This reaction is inherently atom-economical as it forms the core structure by combining two molecules without the loss of any atoms.
Solvent Choice : The use of hazardous organic solvents should be minimized. Research has shown that some key reactions, such as the ring-opening of epoxides with amines, can be successfully performed in water, which is an environmentally benign solvent. organic-chemistry.org Exploring aqueous conditions for the etherification or other steps could significantly improve the green profile of the synthesis. Some protocols for cycloadditions and aminations have been developed under solvent-free conditions, which would be ideal. rsc.org
Catalytic Methods for Enhanced Efficiency
Catalytic methods are preferred over stoichiometric reagents as they reduce waste and often operate under milder conditions.
Catalytic Reductions : Instead of using stoichiometric metal hydrides like LiAlH4 for the reduction of a nitrile or amide precursor to the amine, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) would be a greener alternative. This process typically produces water as the only byproduct.
Metal Catalysis : Modern organic synthesis offers a plethora of catalytic methods. For instance, palladium-catalyzed methodologies have been developed for the aminocarbonylation of cyclobutanols, providing an efficient route to cyclobutanecarboxamides, which are direct precursors to the target amine. nih.gov Such catalytic approaches can offer high selectivity and functional group tolerance.
Table of Green Chemistry Considerations:
| Synthetic Step | Conventional Method | Greener Alternative | Green Principle Addressed |
| Amine Formation | LiAlH4 reduction of amide/nitrile | Catalytic hydrogenation (H2, Pd/C) | Waste reduction, safer reagents |
| Etherification | NaH, organic solvent | Phase-transfer catalysis, aqueous media | Use of safer solvents |
| Cycloaddition | Thermal reaction in organic solvent | Photocatalysis with visible light, solvent-free | Energy efficiency, waste prevention |
By integrating these strategies, a synthetic route to this compound can be designed that is not only efficient in its chemical transformations but also mindful of its environmental impact.
Advanced Techniques in Synthetic Chemistry for this compound
Modern synthetic chemistry offers a powerful toolkit to overcome the challenges associated with the synthesis of strained ring systems like cyclobutanes. These advanced methodologies often provide improved efficiency, selectivity, and scalability compared to traditional batch processes.
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and straightforward scalability. nih.govacs.orgacs.org For the synthesis of this compound, flow chemistry could be particularly advantageous for the construction of the cyclobutane ring, which often requires high-energy intermediates or carefully controlled conditions.
One potential application of flow chemistry is in the photochemical [2+2] cycloaddition to form the cyclobutane core. nih.govthieme-connect.comalmacgroup.com A continuous flow setup using LED light sources would allow for uniform irradiation of the reaction mixture, minimizing side reactions and improving the yield and purity of the cyclobutene (B1205218) intermediate. thieme-connect.comalmacgroup.com Subsequent hydrogenation of the cyclobutene could also be performed in a continuous flow system, for instance, using an H-Cube® reactor, to yield the saturated cyclobutane ring. thieme-connect.com
Electrochemical synthesis in a continuous flow setup is another promising approach for constructing the cyclobutane ring. acs.orgresearchgate.net This method can facilitate reactions that are difficult to achieve with conventional reagents and offers a high degree of control over the reaction conditions. researchgate.net A semi-continuous flow setup could be employed for the electrochemical cyclization of a suitable precursor to form the cyclobutane scaffold, a technique that has been successfully scaled up for other complex cyclobutane-containing molecules. acs.orgresearchgate.net
The benefits of employing flow chemistry for the synthesis of key intermediates of this compound are summarized in the table below.
| Feature | Advantage in Flow Synthesis |
| Heat Transfer | Efficient heat dissipation allows for safer execution of highly exothermic reactions. |
| Mass Transfer | Enhanced mixing leads to improved reaction rates and yields. |
| Photochemistry | Uniform light penetration results in higher efficiency and selectivity in photochemical reactions. thieme-connect.comalmacgroup.com |
| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. |
| Scalability | Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). nih.govacs.orgacs.org |
Photoredox catalysis and electrosynthesis have gained prominence as powerful tools for the formation of C-C bonds under mild conditions, making them highly suitable for the construction of strained ring systems.
Photoredox catalysis can be employed for the synthesis of the cyclobutane core of this compound through various strategies. One such approach is the strain-release-driven spirocyclization. acs.org This method could involve the addition of a radical to a strained bicyclobutane precursor, leading to the formation of the desired spirocyclobutyl oxindole (B195798) scaffold, which could then be further elaborated to the target molecule. acs.org Another potential photoredox-catalyzed route is a deboronative radical addition–polar cyclization cascade. nih.govnih.gov This strategy would involve the reaction of an alkylboronic ester with a haloalkyl alkene to construct the cyclobutane ring. nih.govnih.gov
Electrosynthesis offers an alternative, reagent-free method for the activation of substrates. The electrochemical activation of donor-acceptor cyclobutanes can lead to C(sp3)-C(sp3) bond cleavage and the formation of reactive radical cations, which can then undergo further transformations. nih.gov This approach could be adapted for the functionalization of a pre-existing cyclobutane ring to introduce the necessary substituents for this compound.
The following table outlines potential advanced catalytic approaches for the synthesis of the key cyclobutane scaffold.
| Method | Proposed Application | Key Advantages |
| Flow Photochemistry | [2+2] cycloaddition to form a cyclobutene precursor. thieme-connect.comalmacgroup.com | High efficiency, scalability, and control over reaction conditions. nih.govthieme-connect.comalmacgroup.com |
| Photoredox Catalysis | Strain-release spirocyclization or radical addition-polar cyclization for cyclobutane ring formation. acs.orgnih.govnih.gov | Mild reaction conditions, high functional group tolerance. nih.govnih.gov |
| Electrosynthesis | Electrochemical cyclization to form the cyclobutane ring or functionalization of a cyclobutane intermediate. acs.orgresearchgate.netnih.gov | Avoids the use of stoichiometric reagents, precise control of redox potential. nih.gov |
Challenges and Future Directions in the Scalable Synthesis of this compound
Despite the advancements in synthetic methodologies, the scalable synthesis of a complex, highly functionalized molecule like this compound presents several challenges.
Challenges:
Stereocontrol: The target molecule contains a stereocenter at the C1 position of the cyclobutane ring. Achieving high levels of stereocontrol in the synthesis of this quaternary center is a significant hurdle, especially on a large scale. researchgate.net
Multi-step Synthesis: The synthesis of this molecule is likely to involve multiple steps, which can be inefficient and costly for large-scale production.
Scalability of Advanced Techniques: While flow chemistry, photoredox catalysis, and electrosynthesis offer significant advantages, their implementation on an industrial scale can require specialized equipment and expertise. nih.govacs.orgacs.org
Future Directions:
The future of synthesizing complex cyclobutanes like this compound will likely focus on addressing these challenges through continued innovation in synthetic methodology.
Development of Novel Catalytic Systems: The design of new and more efficient catalysts for stereoselective cyclobutane formation will be crucial. This includes the development of chiral catalysts for asymmetric [2+2] cycloadditions and other ring-forming reactions.
Telescoping of Reactions in Flow: Combining multiple synthetic steps into a single, continuous flow process can significantly improve efficiency and reduce waste. rsc.org This approach would be highly beneficial for the multi-step synthesis of the target molecule.
C-H Functionalization: The direct functionalization of C-H bonds on a pre-formed cyclobutane ring offers a more atom-economical approach to introducing the required substituents, potentially shortening the synthetic route. acs.org
Broader Adoption of Enabling Technologies: The increased accessibility and user-friendliness of technologies like flow reactors and photochemical setups will facilitate their wider adoption in both academic and industrial settings, accelerating the development of scalable synthetic routes. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol. The molecule's structure, featuring a quaternary carbon within the cyclobutane (B1203170) ring, presents a distinct spectroscopic challenge that can be resolved using a combination of one-dimensional and multi-dimensional NMR experiments.
Based on the molecular structure, the ¹H NMR spectrum is predicted to display distinct signals corresponding to the aminomethyl (-CH₂NH₂), ethoxy (-OCH₂CH₂OH), and cyclobutane ring protons. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon environment.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~2.7 | ~45-50 | s |
| 2 | ~1.8-2.2 | ~30-35 | m |
| 3 | ~1.6-1.9 | ~15-20 | m |
| 4 | ~1.8-2.2 | ~30-35 | m |
| 5 (quaternary) | - | ~75-80 | - |
| 6 | ~3.5 | ~65-70 | t |
| 7 | ~3.7 | ~60-65 | t |
| NH₂ | ~1.5 (variable) | - | br s |
| OH | ~2.0 (variable) | - | br s |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Key expected correlations for this compound would include a cross-peak between the two ethoxy methylene (B1212753) groups (H-6 and H-7) and correlations among the protons on the cyclobutane ring (H-2, H-3, and H-4).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. emerypharma.com It would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~3.7 ppm to the carbon signal at ~60-65 ppm (C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different spin systems. science.gov For this molecule, crucial HMBC correlations would be observed from the aminomethyl protons (H-1) to the quaternary carbon (C-5) and adjacent cyclobutane carbons (C-2, C-4). Similarly, protons on the ethoxy group (H-6) would show a correlation to the quaternary carbon (C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to define the molecule's three-dimensional structure and conformation. rsc.org Spatial proximities would be expected between the aminomethyl protons (H-1) and the adjacent cyclobutane protons (H-2, H-4), as well as between the ethoxy protons (H-6) and the same cyclobutane protons.
Expected 2D NMR Correlations
| Technique | Correlating Protons/Carbons | Structural Information Provided |
|---|---|---|
| COSY | H-6 ↔ H-7 | Connectivity of the hydroxyethyl (B10761427) group |
| H-2 ↔ H-3, H-3 ↔ H-4 | Connectivity within the cyclobutane ring | |
| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; etc. | Direct proton-carbon attachments |
| HMBC | H-1 → C-5, C-2, C-4 | Links aminomethyl group to cyclobutane ring |
| H-6 → C-5, C-7 | Links ethoxy group to cyclobutane ring | |
| NOESY | H-1 ↔ H-2, H-4 | Spatial proximity of aminomethyl and cyclobutane protons |
| H-6 ↔ H-2, H-4 | Spatial proximity of ethoxy and cyclobutane protons |
Conformational Analysis and Dynamic NMR Studies
The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. researchgate.netnih.gov This puckering is a dynamic process where the ring rapidly inverts between equivalent conformations at room temperature. The presence of bulky substituents, such as the aminomethyl and ethoxy groups at the C-5 position, can influence the ring's conformational preference and the energy barrier to inversion. nih.gov
Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide insight into this process. elsevierpure.com At lower temperatures, the ring inversion might slow down sufficiently on the NMR timescale, leading to the observation of distinct signals for protons that are averaged at room temperature (e.g., axial and equatorial protons on the cyclobutane ring). Analyzing these changes allows for the calculation of the activation energy of the ring-flipping process.
High-Accuracy Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways
Mass spectrometry provides essential information regarding a molecule's mass and, by extension, its elemental composition and structural components.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of a molecule with high precision, which allows for the confident determination of its molecular formula. For this compound, the molecular formula is C₇H₁₅NO₂.
Calculated Exact Mass for C₇H₁₅NO₂
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | C₇H₁₆NO₂⁺ | 146.11756 |
| [M+Na]⁺ (Sodium Adduct) | C₇H₁₅NNaO₂⁺ | 168.09950 |
| [M-H]⁻ (Deprotonated Molecule) | C₇H₁₄NO₂⁻ | 144.10300 |
Calculations are based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491, Na=22.98977.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. nih.gov The resulting fragment ions provide valuable clues about the molecule's structure. dtic.mil The fragmentation pattern of this compound would be characterized by cleavages at the weakest bonds and the formation of stable ions.
Plausible Fragmentation Pathways
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 146.12 | 128.11 | H₂O (18.01) | Loss of water from the primary alcohol |
| 146.12 | 116.09 | CH₂O (30.03) | Cleavage within the ethoxy sidechain |
| 146.12 | 101.08 | C₂H₅O₂ (61.03) | Cleavage of the ethoxy group |
| 146.12 | 86.09 | C₃H₆O (58.04) | Ring opening and cleavage of the cyclobutane moiety |
| 146.12 | 30.04 | C₆H₁₁O₂ (115.08) | Formation of [CH₂NH₂]⁺ (iminium ion) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pressbooks.pub For this compound, the spectra would be dominated by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.
The broadness of the O-H and N-H stretching bands can provide information about intermolecular hydrogen bonding, a key interaction in the condensed phase of this molecule.
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 (Medium, two bands for -NH₂) |
| C-H (Alkane) | Stretching | 2850-3000 (Strong) |
| N-H (Amine) | Bending (Scissoring) | 1590-1650 (Medium) |
| C-H (Alkane) | Bending (Scissoring/Rocking) | 1350-1470 (Variable) |
| C-O (Ether & Alcohol) | Stretching | 1050-1250 (Strong) |
X-ray Crystallography for Solid-State Three-Dimensional Structure Determination
There is currently no publicly available X-ray crystallography data for this compound. As a result, a definitive determination of its solid-state, three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent diffraction analysis.
Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS/MS, LC-NMR)
Detailed studies employing hyphenated techniques such as Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) specifically for this compound are not reported in the available scientific literature. While these techniques are powerful tools for the separation, identification, and structural elucidation of chemical compounds, specific data, including retention times, mass fragmentation patterns, or online NMR spectra for this compound, have not been published.
Without experimental data, a hypothetical data table for techniques like GC-MS would be purely speculative. A standard analysis would typically provide the retention time under specific chromatographic conditions and a mass spectrum detailing the fragmentation pattern of the molecule.
Theoretical and Computational Chemistry Investigations of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. These methods are instrumental in predicting the reactivity and stability of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its ground state properties, providing a basis for understanding its chemical behavior.
DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Illustrative DFT-Calculated Properties for this compound (Note: The following data is hypothetical and serves as an example of typical DFT calculation results for a molecule of this nature.)
| Property | Value | Unit |
| Total Energy | -552.78 | Hartrees |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | 1.15 | eV |
| HOMO-LUMO Gap | 7.40 | eV |
| Dipole Moment | 3.12 | Debye |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations for molecules like this compound.
These high-accuracy calculations are crucial for obtaining precise values for properties such as the heat of formation and bond dissociation energies. This information is vital for understanding the molecule's thermodynamic stability and the energetics of its chemical reactions. Comparing the energies of different conformers, calculated at a high level of theory, allows for a precise determination of their relative stabilities.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational flexibility and dynamics of this compound over time.
The cyclobutane (B1203170) ring in this compound is not planar and can adopt puckered conformations. Additionally, the side chain containing the aminomethyl and ethanol (B145695) groups has several rotatable bonds. This flexibility gives rise to a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a stable conformer.
Molecular mechanics force fields are used to efficiently explore this PES. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a detailed map of the conformational landscape can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. For similar cyclic compounds, it has been shown that the substituent can modulate the conformational preference of the ring-puckering. nih.gov
The conformation of this compound can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects. nih.govnih.gov In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.
These simulations can reveal how interactions with the solvent, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and water, can stabilize certain conformations over others. The results can provide insights into the molecule's behavior in biological or industrial settings where it is likely to be in a solution. The structural changes of a molecule in different co-solvents can be investigated through MD simulations. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. By simulating spectra, researchers can aid in the identification and characterization of the molecule.
Calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. The predicted peak positions and intensities can be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational modes to specific atomic motions within the molecule.
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. The predicted absorption maxima can help in understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated using quantum chemical methods. These predictions are highly valuable for interpreting experimental NMR spectra, which are a cornerstone of molecular structure elucidation. The accuracy of these predictions can be very high, paving the way for the characterization of larger flexible molecules. nih.gov
Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Spectroscopic Parameter | Predicted Value |
| Main IR Stretching Frequencies | O-H: 3400 cm⁻¹, N-H: 3350 cm⁻¹, C-H: 2950 cm⁻¹ |
| ¹³C NMR Chemical Shifts | C-O (ether): ~75 ppm, C-O (alcohol): ~60 ppm, C-N: ~45 ppm |
| ¹H NMR Chemical Shifts | O-H: ~2.5 ppm, N-H: ~1.8 ppm, CH₂-O: ~3.6 ppm |
Reaction Pathway Analysis and Mechanistic Hypothesis Testing via Computation
Computational chemistry provides powerful tools for exploring the potential synthetic routes and reaction mechanisms of a molecule like this compound. Through techniques such as Density Functional Theory (DFT) and ab initio methods, chemists can model chemical reactions in silico to understand their feasibility and energetics.
A computational investigation into the reaction pathway for the synthesis of this compound would typically involve:
Identification of Precursors and Intermediates: Potential starting materials and all conceivable intermediates along a proposed synthetic route would be modeled.
Transition State Searching: Algorithms are used to locate the transition state (TS) for each elementary step of the reaction. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
Energy Profile Calculation: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction, highlighting the activation energy for each step.
Mechanistic Hypothesis Testing: Different plausible mechanisms for a given transformation can be proposed and tested. For instance, the formation of the cyclobutoxy ring or the introduction of the aminomethyl and ethanol groups could proceed through various pathways. By comparing the calculated activation energies for each proposed pathway, the most energetically favorable mechanism can be identified. A lower activation energy suggests a kinetically more favorable pathway.
The insights gained from such computational analyses can guide synthetic chemists in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to favor the desired product and minimize byproducts.
Table 1: Hypothetical Reaction Pathway Analysis Data
This table illustrates the type of data that would be generated from a computational analysis of two hypothetical reaction pathways (Pathway A and Pathway B) for a key synthetic step.
| Parameter | Pathway A (kJ/mol) | Pathway B (kJ/mol) |
| Energy of Reactants | 0.0 | 0.0 |
| Energy of Transition State 1 | +85.2 | +110.5 |
| Energy of Intermediate | -15.7 | +5.3 |
| Energy of Transition State 2 | +60.1 | +95.8 |
| Energy of Products | -40.3 | -40.3 |
| Overall Activation Energy | 85.2 | 110.5 |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Molecular Docking and Pharmacophore Modeling for Theoretical Ligand-Target Interactions
Molecular docking and pharmacophore modeling are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in computational drug discovery for assessing the binding potential of a compound, though the scope here excludes any discussion of clinical relevance.
Molecular Docking Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The process involves:
Preparation of Structures: Three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.
Binding Site Identification: The active site or binding pocket of the protein is identified.
Conformational Sampling: A docking algorithm samples a large number of possible conformations of the ligand within the binding site.
Scoring: A scoring function is used to estimate the binding affinity for each conformation. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), ranks the different binding poses. A more negative score typically indicates a more favorable theoretical interaction.
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Pharmacophore Modeling A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific target. These features include:
Hydrogen bond donors and acceptors
Positive and negative ionizable groups
Hydrophobic regions
Aromatic rings
Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of known active molecules. Once a model is developed, it can be used to screen virtual compound libraries to identify other molecules that possess the required features arranged in the correct 3D orientation. For this compound, a pharmacophore model would highlight the spatial arrangement of its primary amine (potential hydrogen bond donor and positively ionizable), hydroxyl group (hydrogen bond donor and acceptor), and the ether oxygen (hydrogen bond acceptor).
Table 2: Hypothetical Molecular Docking Results
This table presents example data from a molecular docking simulation of this compound against three hypothetical protein targets.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Theoretical Interactions Identified |
| Target A | -7.8 | Hydrogen bond with Aspartate; Hydrophobic interaction with Leucine |
| Target B | -6.2 | Hydrogen bond with Serine; Electrostatic interaction with Glutamate |
| Target C | -5.1 | van der Waals interactions with Valine and Alanine |
Note: The data in this table is for illustrative purposes only and does not represent the results of actual molecular docking studies.
Mechanistic Investigations of Reactions Involving 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
Kinetic Studies of Key Transformation Steps in Synthesis
No information is publicly available regarding the kinetic studies for the synthesis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol. Data on reaction rates, order of reactions, activation energies, and frequency factors for any of its formation steps have not been reported in the scientific literature.
Elucidation of Catalytic Cycles and Intermediates
There are no published studies that describe or propose a catalytic cycle for the synthesis of this compound. The identity of potential catalysts, catalyst resting states, and catalytic intermediates involved in its formation remains undisclosed in available literature.
Isotopic Labeling Studies for Pathway Discrimination
No isotopic labeling experiments concerning the synthesis of this compound have been documented. Research employing isotopes such as ²H, ¹³C, ¹⁵N, or ¹⁸O to trace atomic pathways, differentiate between proposed mechanisms (e.g., intramolecular vs. intermolecular steps), or determine rate-limiting steps has not been made public.
Reaction Progress Monitoring via In-situ Spectroscopy
The use of in-situ spectroscopic techniques (e.g., NMR, FT-IR, Raman, UV-Vis) to monitor the formation of this compound has not been reported. Consequently, there is no available data on real-time concentration profiles of reactants, intermediates, and products, nor have any transient species been identified through these methods.
Hammett and Taft Studies for Electronic Effects on Reactivity
No Hammett or Taft studies have been published for reactions involving the synthesis of this compound or its precursors. Therefore, there is no data available that correlates reaction rates with the electronic properties of substituents on any related aromatic or aliphatic structures, and no information on reaction constants (ρ) exists.
Synthesis and Structural Elucidation of Derivatives and Analogues of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
Rational Design Principles for Analogue Libraries Based on the Parent Scaffold
The design of analogue libraries is a cornerstone of modern medicinal chemistry, aiming to systematically explore structure-activity relationships (SAR). mans.edu.egnih.gov For the 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol scaffold, a rational design approach involves the methodical modification of its three key components: the cyclobutoxy moiety, the aminomethyl group, and the ethan-1-ol unit. The goal is to modulate physicochemical properties such as lipophilicity, steric bulk, hydrogen bonding capacity, and metabolic stability to optimize molecular interactions with biological targets. nih.gov
Substitution: Introducing substituents onto the cyclobutane (B1203170) ring can explore specific hydrophobic or polar interactions. For example, replacing a hydrogen with a fluorine or trifluoromethyl group can block metabolic hotspots and alter lipophilicity and electronic properties. mdpi.com
Ring Size Variation: Exploring bioisosteric replacements by synthesizing cyclopropane (B1198618) or cyclopentane (B165970) analogues can assess the impact of ring strain and conformational flexibility. nih.gov
Spirocyclization: Creating spirocyclic systems at one of the cyclobutane carbons can introduce complex three-dimensionality, which has been shown to be beneficial in drug candidates. nih.gov
Table 1: Potential Modifications of the Cyclobutoxy Moiety
| Modification Strategy | Example Analogue Structure | Rationale |
|---|---|---|
| Alkylation | 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol | Probes for hydrophobic pockets; increases lipophilicity. |
| Fluorination | 2-[1-(Aminomethyl)-3-fluorocyclobutoxy]ethan-1-ol | Enhances metabolic stability; modulates pKa and lipophilicity. mdpi.com |
| Hydroxylation | 2-[1-(Aminomethyl)-3-hydroxycyclobutoxy]ethan-1-ol | Introduces hydrogen bonding capabilities; increases polarity. |
| Ring Expansion | 2-[1-(Aminomethyl)cyclopentyloxy]ethan-1-ol | Alters conformational flexibility and vectoral projection of substituents. nih.gov |
| Ring Contraction | 2-[1-(Aminomethyl)cyclopropoxy]ethan-1-ol | Increases ring strain and alters bond angles, potentially improving ligand efficiency. nih.gov |
The primary amine of the aminomethyl group is a critical functional handle, often involved in key ionic or hydrogen-bonding interactions. Its basicity and nucleophilicity allow for a wide array of functionalization strategies to be employed. researchgate.net
N-Alkylation/N-Arylation: Conversion to secondary or tertiary amines can fine-tune basicity, lipophilicity, and steric hindrance.
N-Acylation/N-Sulfonylation: Formation of amides or sulfonamides neutralizes the basicity of the nitrogen, transforming it from a hydrogen bond donor/acceptor to primarily a donor. This modification can significantly alter solubility and cell permeability.
Conversion to Other Nitrogen Moieties: The primary amine can be a synthetic precursor to other nitrogen-containing functional groups, such as ureas, carbamates, or guanidines, each offering distinct hydrogen bonding patterns and physicochemical properties.
Table 2: Functionalization Strategies for the Aminomethyl Group
| Modification Strategy | Example Derivative Structure | Rationale |
|---|---|---|
| N-Acetylation | N-{[1-(2-Hydroxyethoxy)cyclobutyl]methyl}acetamide | Neutralizes basicity; introduces hydrogen bond donor/acceptor capacity. |
| N-Methylation | 2-{1-[(Methylamino)methyl]cyclobutoxy}ethan-1-ol | Modulates basicity (pKa); explores steric tolerance. |
| N-Sulfonylation | N-{[1-(2-Hydroxyethoxy)cyclobutyl]methyl}methanesulfonamide | Introduces a strong hydrogen bond acceptor group; removes basicity. |
| Urea Formation | 1-{[1-(2-Hydroxyethoxy)cyclobutyl]methyl}urea | Adds multiple hydrogen bond donors and an acceptor. |
The primary alcohol of the ethan-1-ol unit serves as another key point for modification, acting as a hydrogen bond donor and acceptor. Its derivatization can significantly impact polarity, metabolic stability, and pharmacokinetic properties. nih.gov
Etherification: Converting the alcohol to an ether can cap the hydrogen bond donating ability and increase lipophilicity.
Esterification: Formation of esters introduces a group that can act as a prodrug, potentially being cleaved by esterases in vivo to release the parent alcohol. jfda-online.com
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functionalities with different chemical reactivity and charge states.
Replacement: The hydroxyl group can be replaced with other functionalities, such as a fluorine atom or an amino group, to drastically alter the local electronic environment and interaction profile.
Table 3: Derivatization Strategies for the Ethan-1-ol Unit
| Modification Strategy | Example Derivative Structure | Rationale |
|---|---|---|
| O-Methylation (Ether) | 1-(Aminomethyl)-1-(2-methoxyethoxy)cyclobutane | Masks hydrogen bond donor capability; increases lipophilicity. chempedia.info |
| O-Acetylation (Ester) | 2-[1-(Aminomethyl)cyclobutoxy]ethyl acetate | Potential prodrug strategy; increases lipophilicity. jfda-online.com |
| Oxidation to Acid | 2-[1-(Aminomethyl)cyclobutoxy]acetic acid | Introduces an acidic, negatively charged group at physiological pH. |
| Fluorination | 1-(Aminomethyl)-1-(2-fluoroethoxy)cyclobutane | Isosteric replacement of OH; can improve metabolic stability and binding affinity. mdpi.com |
Synthetic Methodologies for the Preparation of Novel Analogues
The synthesis of novel analogues of this compound requires versatile and robust chemical methodologies. The construction of the core cyclobutane scaffold is a key challenge, with [2+2] cycloaddition reactions being a prominent method. rsc.orgharvard.edu For instance, the cycloaddition of a ketene (B1206846) or dichloroketene (B1203229) with a suitable alkene can provide a cyclobutanone (B123998) intermediate, which can then be elaborated. rsc.org
Alternative strategies include ring-expansion of cyclopropanes or tandem reaction protocols that rapidly build molecular complexity. harvard.educhemistryviews.org Once the substituted cyclobutane core is established, standard functional group interconversions can be employed to introduce the desired diversity. For example, the aminomethyl group can be installed via reduction of a nitrile or through a Gabriel synthesis pathway. chemrxiv.org The ethan-1-ol side chain can be introduced via nucleophilic ring-opening of an epoxide or by etherification reactions. The synthesis of libraries of analogues often relies on parallel synthesis techniques to efficiently generate a large number of compounds for screening. rsc.org
Advanced Characterization of the Structural Diversity within Analogue Sets
Confirming the structure and purity of each compound within a newly synthesized analogue library is paramount. A suite of advanced analytical techniques is typically employed for this purpose. drugtargetreview.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight and elemental composition of each analogue. ncsu.edu Techniques like Self-Assembled Monolayer Desorption/Ionization (SAMDI) mass spectrometry can enable high-throughput screening of libraries. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) NMR is used to elucidate the primary structure of the molecules. For more complex analogues, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity. mdpi.com
Chromatography: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the synthesized compounds. The development of two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex mixtures or for isolating trace impurities. drugtargetreview.com
These techniques, when used in combination, provide a comprehensive characterization of each member of the analogue library, ensuring that subsequent biological or property-based screening is performed on well-defined chemical entities.
Theoretical Exploration of Structure-Property Relationships in Analogue Series
In parallel with synthesis and experimental testing, theoretical and computational methods play a crucial role in understanding and predicting the properties of analogue series. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate chemical structure with biological activity. researchgate.net
This process begins with the calculation of molecular descriptors for each analogue. These descriptors can encode a wide range of properties:
Electronic Properties: Calculated using methods like Density Functional Theory (DFT), these include parameters like electrophilicity index, electronegativity, and chemical hardness, which can be critical for understanding reaction mechanisms and intermolecular interactions. nih.gov
Steric Properties: Descriptors such as molecular volume, surface area, and molar refractivity quantify the size and shape of the molecules. researchgate.net
Hydrophobic Properties: The partition coefficient (logP) is a key measure of lipophilicity, which strongly influences a molecule's pharmacokinetic profile.
Once calculated, these descriptors are used to build a regression model against an experimentally determined property (e.g., binding affinity). researchgate.net A robust QSAR model can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, thereby guiding the design of the next generation of analogues and prioritizing synthetic efforts towards compounds with the highest predicted potential. nih.gov This iterative cycle of design, synthesis, testing, and modeling accelerates the optimization process. mdpi.com
Advanced Applications and Theoretical Perspectives of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol in Chemical Science
Exploration as a Precursor in Polymer Chemistry and Advanced Materials
No research findings or patents have been published that describe the exploration or use of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol as a precursor or monomer in polymer chemistry or for the development of advanced materials. Theoretically, its bifunctional nature, containing both a primary amine and a primary alcohol, could allow it to act as a monomer in step-growth polymerization to form polyamides, polyurethanes, or other related polymers. However, no such applications have been documented for this specific compound.
Theoretical Medicinal Chemistry Applications and Ligand Design Principles (non-clinical)
A search of medicinal chemistry and computational chemistry literature reveals no studies focused on this compound.
There are no published molecular docking studies, conformational analyses, or explorations of its binding site interactions with any biological targets. jbcpm.com Computational studies that would provide data on its potential conformational fits within protein active sites are absent from the scientific record.
The development or application of this compound as a chemical probe, such as those used for biochemical assays or molecular imaging, has not been reported in any scientific journals or patents.
Table 2: Summary of Theoretical Medicinal Chemistry Research
| Application Area | Research Findings for this compound |
|---|---|
| Binding Site Interaction Studies | No data available |
| Conformational Analysis | No data available |
| Chemical Probe Development | No data available |
Role as a Ligand or Organocatalyst in Chemical Transformations
No published research exists that investigates the role of this compound as a ligand for metal complexes or as an organocatalyst in any chemical transformations. The presence of nitrogen and oxygen donor atoms suggests a theoretical potential for chelation with metal centers, but this has not been experimentally verified or reported.
Supramolecular Chemistry: Investigation of Host-Guest Interactions
There is no information available in the scientific literature regarding the investigation of this compound in the field of supramolecular chemistry. No studies have been conducted on its potential to participate in host-guest interactions, self-assembly, or the formation of supramolecular structures.
Advanced Analytical Methods for Quantification and Purity Assessment of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
High-Performance Chromatographic Techniques for Purity Profiling and Quantification
Chromatography is the cornerstone of purity and potency analysis in the pharmaceutical industry. For a polar, non-chromophoric compound like 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles.
HPLC is the primary technique for determining the purity and quantifying this compound. Due to the compound's lack of a significant UV-absorbing chromophore, detection can be challenging. A common strategy involves derivatization or the use of universal detection methods. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from its potential process-related impurities and degradation products.
The development process focuses on optimizing several key parameters to achieve a robust separation with adequate resolution, good peak shape, and sensitivity. Given the basic nature of the primary amine, mobile phase modifiers are often required to prevent peak tailing.
Key Developmental Considerations:
Column Chemistry: A C18 or C8 stationary phase is typically used. To mitigate silanol (B1196071) interactions with the basic amine group, an end-capped column is preferred.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the buffer is controlled to ensure the analyte is in a consistent ionic state. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak symmetry.
Detection: As the analyte has poor UV absorbance, detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector can be employed. Alternatively, pre-column or post-column derivatization with a UV-active agent (e.g., dansyl chloride) can be implemented to allow for sensitive UV detection.
Below is a table outlining a potential set of HPLC method parameters.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape for the basic amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 minutes | To elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | Charged Aerosol Detector (CAD) | Universal detector suitable for non-volatile, non-chromophoric compounds. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
While HPLC is used for non-volatile impurities, Gas Chromatography (GC) is the method of choice for identifying and quantifying volatile and semi-volatile impurities. These typically include residual solvents from the synthesis and purification stages (e.g., ethanol (B145695), toluene, tetrahydrofuran). Direct GC analysis of the parent compound is generally not feasible due to its high polarity and low volatility.
The standard approach for residual solvent analysis is static headspace GC, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This technique effectively separates the volatile analytes from the non-volatile sample matrix.
Table 2: Typical Headspace GC Method Parameters for Volatile Impurities
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Stationary phase designed for separation of residual solvents. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | Temperature program to separate a wide range of solvents. |
| Injector Temp. | 250 °C | Ensures complete volatilization of injected sample. |
| Detector | Flame Ionization Detector (FID) | Sensitive detector for organic compounds. |
| Detector Temp. | 260 °C | Prevents condensation of analytes. |
| Headspace Vial Temp. | 80 °C | To partition volatile solvents into the headspace. |
| Headspace Loop Temp. | 90 °C | To maintain analytes in the gas phase. |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates analytes based on their charge-to-size ratio in an electric field. For this compound, which can be protonated in an acidic buffer to form a cation, Capillary Zone Electrophoresis (CZE) is a highly suitable technique.
CE provides extremely high separation efficiency, allowing for the resolution of closely related impurities that may co-elute in HPLC. This makes it a powerful tool for purity confirmation and for developing a comprehensive understanding of the impurity profile.
Table 3: Potential Capillary Electrophoresis Method Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Indirect UV detection at 214 nm |
Spectrophotometric and Titrimetric Methods for Functional Group Content
While chromatographic methods are excellent for separating mixtures, spectrophotometric and titrimetric methods can provide a straightforward and rapid assessment of functional group content.
Spectrophotometry: Since the target molecule lacks a native chromophore, direct UV-Vis spectrophotometry is not viable for quantification. However, a colorimetric method can be developed by reacting the primary amine with a reagent like ninhydrin. The resulting colored complex can be measured, and its absorbance is proportional to the concentration of the primary amine. This method is useful for a quick in-process check of content.
Titrimetry: Non-aqueous acid-base titration is a classic, robust method for determining the assay of this compound. The basic primary amine is titrated with a standardized acid, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically. This absolute method provides a direct measure of the molar content of the basic functional group and is often used for establishing the purity of reference standards.
Trace Analysis Techniques for Impurity Identification and Quantification
Identifying and quantifying trace-level impurities is crucial for ensuring the safety of the final drug product. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for this purpose.
An LC-MS method couples the separation power of HPLC with the detection and identification capabilities of a mass spectrometer. As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. This allows for the confident identification of unknown impurity peaks by providing their molecular weight. Tandem mass spectrometry (MS/MS) can further be used to fragment the impurity molecules, yielding structural information that aids in their complete characterization.
Development and Validation of Robust Analytical Procedures
Once an analytical method is developed, it must undergo rigorous validation to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
The key validation parameters are summarized in the table below.
Table 4: Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis, resolution > 2.0 between analyte and adjacent peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
Future Research Directions and Emerging Trends in the Study of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
The synthesis of complex molecules like 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol is a critical bottleneck in their study and application. Traditionally reliant on expert intuition and established chemical principles, synthetic planning is undergoing a revolution driven by artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools can analyze vast reaction databases to propose novel and efficient synthetic pathways that may not be obvious to human chemists. jetir.org
| Parameter | Traditional Heuristic Approach | AI-Driven Approach |
|---|---|---|
| Route Identification | Based on known reactions and chemist's experience; may be limited in scope. | Algorithmic exploration of vast reaction space; potential for novel and non-intuitive pathways. |
| Time to Route Design | Days to weeks of literature searching and planning. | Minutes to hours of computational processing. acs.org |
| Optimization Criteria | Primarily focused on yield and feasibility. | Multi-parameter optimization including cost, safety, sustainability, and atom economy. |
| Prediction of Success | Relies on analogy to similar reactions; high uncertainty. | Probabilistic scoring of reaction outcomes based on ML models trained on millions of reactions. jetir.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it a fascinating substrate for exploring novel chemical reactions. researchgate.netresearchgate.net This strain energy can be harnessed as a driving force for transformations that are not readily achievable with acyclic or larger-ring systems. Future synthetic research will likely focus on leveraging this reactivity.
Key areas of exploration could include:
Ring-Opening Reactions: The cyclobutane ring can be selectively cleaved under various conditions (e.g., thermal, photochemical, or transition-metal-catalyzed) to generate linear structures with precisely controlled stereochemistry. researchgate.net The presence of the adjacent ether and aminomethyl groups could direct these ring-opening events in unique ways, providing access to complex acyclic building blocks.
Ring-Expansion and Contraction: The molecule could serve as a precursor for generating five-membered (cyclopentane) or three-membered (cyclopropane) ring systems through skeletal rearrangements. mdpi.com Such transformations would significantly expand the structural diversity accessible from this starting material. scispace.com
Cascade Reactions: The multiple functional groups (amine, alcohol, ether) could be orchestrated to participate in cascade reactions, where a single event triggers a series of bond-forming or bond-breaking steps to rapidly build molecular complexity. researchgate.net Designing such cascades could lead to highly efficient syntheses of intricate molecular architectures.
| Transformation Type | Potential Trigger | Hypothetical Product Class | Scientific Value |
|---|---|---|---|
| Ring-Opening | Lewis acids, transition metals | Functionalized open-chain amino alcohols | Access to stereodefined acyclic scaffolds. researchgate.net |
| Ring-Expansion | Acid catalysis, thermal rearrangement | Substituted cyclopentane (B165970) derivatives | Synthesis of valuable five-membered ring systems. mdpi.com |
| [2+2] Cycloreversion | Photochemical activation | Olefin and enol ether fragments | Controlled molecular fragmentation and functional group generation. |
Applications in Advanced Material Science and Nanotechnology
The distinct functional groups of this compound make it an attractive building block for advanced materials. The primary amine and hydroxyl groups provide reactive handles for polymerization or for grafting the molecule onto surfaces, while the cyclobutane ring can impart unique mechanical or thermal properties. lifechemicals.comontosight.ai
Emerging research could explore its use in:
High-Performance Polymers: Incorporation of the rigid cyclobutane structure into polymer backbones could enhance properties such as thermal stability and mechanical strength. The amino and hydroxyl groups allow for its integration into polyamides, polyurethanes, or polyesters.
Stimuli-Responsive Materials: The strained cyclobutane ring could be engineered to cleave in response to a specific stimulus, such as mechanical force (mechanophore) or light. lifechemicals.com Polymers containing this unit could form the basis of self-healing materials or stress sensors.
Surface Modification: The molecule could be used to functionalize the surfaces of nanoparticles or other substrates. The amino group can attach to metal oxide surfaces, while the hydroxyl group remains available for further modification, creating tailored surface chemistries for applications in catalysis or sensing.
Predictive Modeling for Chemical Property Optimization
Beyond synthetic planning, machine learning is becoming an indispensable tool for predicting the physicochemical properties of molecules. arxiv.org For this compound, predictive modeling can guide the design of derivatives with optimized properties for specific applications, long before they are synthesized in the lab. nih.gov
By creating a virtual library of derivatives with various substituents, researchers can employ quantitative structure-property relationship (QSPR) models to predict key parameters. uic.edu These models use molecular descriptors (e.g., size, shape, electronic properties) to forecast macroscopic properties. mdpi.com This approach can accelerate the optimization of molecules for roles such as specialized solvents, ligands for metal catalysis, or precursors for materials with targeted characteristics. For instance, models could predict how modifications to the core structure would affect solubility in different media, boiling point, or its ability to coordinate with metal ions. nih.govarxiv.org
| Target Property | Structural Modification | Relevant Molecular Descriptors | Potential Application |
|---|---|---|---|
| Aqueous Solubility | Addition of polar groups (e.g., -OH, -COOH) | Polar surface area, hydrogen bond donors/acceptors | Use as a biological probe or in aqueous-phase catalysis. |
| Thermal Stability | Substitution with aromatic or bulky aliphatic groups | Molecular weight, bond dissociation energies | Development of high-performance polymers. |
| Metal Chelating Ability | Introduction of additional donor atoms (N, O, S) | Spatial arrangement of heteroatoms, electronic charge distribution | Design of novel catalysts or sequestering agents. |
Interdisciplinary Approaches in Chemical Biology (excluding human clinical applications)
The amino alcohol motif is a well-known pharmacophore found in many biologically active compounds. nih.govresearchgate.net This suggests that this compound and its derivatives could serve as valuable tools in chemical biology research, outside the scope of human therapeutics.
Future interdisciplinary studies could focus on:
Agricultural Science: Derivatives could be screened for activity as pesticides or herbicides. nih.gov The unique cyclobutane scaffold could lead to novel modes of action, potentially overcoming resistance to existing agents. The compound's interaction with insect-specific proteins, such as acetylcholinesterase or odorant-binding proteins, could be a fruitful area of investigation. nih.gov
Enzyme Inhibition Probes: The structure could be elaborated to create specific inhibitors for enzymes in non-human systems, such as those from pathogenic fungi or bacteria relevant to agriculture or environmental science. mdpi.com These molecular probes would be instrumental in studying enzyme function and validating them as potential targets.
Ligands for Non-Mammalian Receptors: The compound could be used as a starting point to develop ligands for receptors in organisms studied in basic biological research, such as zebrafish or C. elegans. These tools would help elucidate fundamental biological pathways.
The exploration of these avenues will depend on a collaborative approach, integrating advanced synthesis, computational modeling, and biological screening to fully realize the scientific potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, and what reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or condensation reactions. For example, a two-step approach may include:
Condensation : Reacting a cyclobutane-derived aldehyde with ethanolamine under basic conditions to form an imine intermediate.
Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine to the final amine-alcohol product .
- Critical parameters include pH (8–10 for condensation), solvent polarity (e.g., ethanol or tetrahydrofuran), and temperature (25–60°C). Purity is enhanced via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and confirm the purity of this compound?
- ¹H/¹³C NMR : Assign peaks to confirm the cyclobutyl, aminomethyl, and ethan-1-ol moieties. For instance:
- Cyclobutyl protons: δ 1.6–2.2 ppm (multiplet).
- Hydroxyl proton: δ 1.8–2.5 ppm (broad, exchangeable).
- IR : Verify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- MS : Molecular ion peak at m/z 159.2 (C₇H₁₅NO₂) with fragmentation patterns matching the aminomethyl and hydroxyl groups .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or adrenergic receptors) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, DFT calculations) predict the interaction of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the hydroxyl/amine groups and active-site residues (e.g., Arg120, Tyr355).
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in biological activity data between in vitro and preliminary in vivo studies for this compound?
- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsomal assays) to explain low in vivo efficacy.
- Metabolite identification : Use LC-MS to detect oxidative metabolites (e.g., N-oxidation) that may reduce activity .
Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their IC₅₀ values.
- Stereoelectronic effects : The R-enantiomer may exhibit stronger hydrogen bonding due to spatial alignment of the hydroxyl and aminomethyl groups .
Future Research Directions
- In vivo neuroactivity studies : Administer the compound in rodent models to assess blood-brain barrier penetration and behavioral effects (e.g., elevated plus maze for anxiety).
- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogenated cyclobutane) to optimize target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
